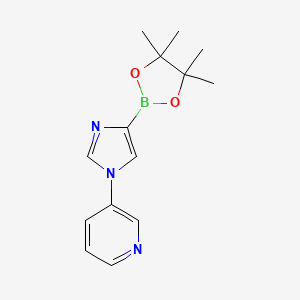
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 2,4,6-trichloropyrimidine, which undergoes sequential nucleophilic substitution reactions to introduce the desired substituents at the 4- and 2-positions of the pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction is commonly used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-(4-Bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13BrN4 |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-N-(4-bromo-2,6-dimethylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13BrN4/c1-7-5-9(13)6-8(2)11(7)16-10-3-4-15-12(14)17-10/h3-6H,1-2H3,(H3,14,15,16,17) |
InChI Key |
AHEKIVYDQOHJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)

![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)


![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)



